(1-Chlorocyclopropyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-chlorocyclopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVKLPMDBMSOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556589 | |
| Record name | (1-Chlorocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116005-40-4 | |
| Record name | (1-Chlorocyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-chlorocyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cyclopropylbenzene and Its Halogenated Derivatives
Direct Synthesis Approaches to Cyclopropylbenzene (B146485)
A number of established methods are utilized for the direct synthesis of cyclopropylbenzene. orgsyn.org These foundational techniques are crucial for understanding the subsequent synthesis of its halogenated analogs.
One of the classical methods for preparing cyclopropylbenzene involves the thermal decomposition of 5-phenylpyrazoline. orgsyn.org This reaction proceeds through the elimination of nitrogen gas (N₂) from the pyrazoline ring, leading to the formation of the cyclopropane (B1198618) ring. While this method is historically significant for the synthesis of the parent cyclopropylbenzene, its direct application to synthesize (1-Chlorocyclopropyl)benzene by starting with a chlorinated precursor is less commonly documented in contemporary literature.
A well-established route to cyclopropylbenzene is the intramolecular cyclization of 1,3-dihalo-1-phenylpropanes using a metal, typically zinc. orgsyn.org The process begins with the bromination of 1-bromo-3-phenylpropane to yield 1,3-dibromo-1-phenylpropane. orgsyn.org This dibromide is then treated with a zinc-copper couple in a solvent like dimethylformamide to induce cyclization, affording cyclopropylbenzene in good yields. orgsyn.org
| Reagent | Conditions | Product | Yield (%) |
| 1,3-Dibromo-1-phenylpropane, Zinc-Copper Couple | Dimethylformamide, 7-9°C | Cyclopropylbenzene | 75-85 |
| Table 1: Synthesis of Cyclopropylbenzene via Cyclization. orgsyn.org |
This method can be conceptually adapted for the synthesis of this compound by using appropriately halogenated precursors, although specific examples are not as prevalent as for the parent compound.
The decarboxylation of 1-phenylcyclopropanecarboxylic acid represents another pathway to cyclopropylbenzene. orgsyn.org This method involves heating the carboxylic acid, often in the presence of a catalyst, to expel carbon dioxide and form the desired product. The synthesis of related halogenated compounds, such as (1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carboxylic acid, can be achieved through the reaction of phenylacetic acid derivatives with dichlorocarbene (B158193), which is generated in situ from chloroform (B151607) and a strong base. evitachem.com The subsequent decarboxylation of such chlorinated carboxylic acids would theoretically yield a chlorinated cyclopropylbenzene. The conversion of carboxylic acids to their corresponding acid chlorides, typically using reagents like thionyl chloride or oxalyl chloride, is a standard transformation that can precede further reactions. ebsco.com
Grignard reagents offer a versatile approach to constructing the cyclopropylbenzene framework. orgsyn.org For the synthesis of halogenated derivatives, a notable example is the Grignard reaction of a 2-chlorobenzyl halide with 1-chloro-1-chloroacetylcyclopropane. googleapis.comgoogleapis.comgoogle.com This reaction is typically carried out in a solvent system such as methyl tetrahydrofuran (B95107) or a mixture of toluene (B28343) and tetrahydrofuran. googleapis.comgoogleapis.comgoogle.com The process involves the formation of a Grignard reagent from 2-chlorobenzyl chloride and magnesium, which then reacts with 1-chloro-1-chloroacetylcyclopropane to yield intermediates for the synthesis of larger molecules like prothioconazole (B1679736). googleapis.comgoogleapis.comgoogle.com
| Grignard Precursor | Substrate | Solvent | Product Intermediate |
| 2-chlorobenzyl chloride | 1-chloro-1-chloroacetylcyclopropane | Toluene/Tetrahydrofuran | 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol and 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane |
| Table 2: Grignard Reaction for the Synthesis of this compound Derivatives. google.com |
The Simmons-Smith reaction, which involves treating an alkene with a carbenoid species, is a fundamental method for cyclopropane synthesis. The reaction of styrene (B11656) with methylene (B1212753) iodide and a zinc-copper couple is a known route to cyclopropylbenzene. orgsyn.org For the synthesis of this compound, this concept is extended to the use of chlorocarbene precursors. The photolytic generation of chlorocarbenes from chlorodiazirines in the presence of styrene has been shown to be an effective method for producing 3-chloro-3-aryl-cyclopropanes. researchgate.netresearchgate.net Asymmetric cyclopropanation of styrene can also be achieved using chiral catalysts. dicp.ac.cniastate.edu
| Alkene | Carbene Precursor | Conditions | Product |
| Styrene | 3-chloro-3-(4-chlorophenyl)-3H-diazirine | CH₂Cl₂, Photoreactor, 25°C, 6 bar | 1-chloro-1-(4-chlorophenyl)-2-phenylcyclopropane |
| Table 3: Cyclopropanation of Styrene with a Chlorocarbene Precursor. researchgate.net |
The decarbonylation of 1-phenylcyclopropanecarboxaldehyde is another synthetic route to cyclopropylbenzene. orgsyn.org This reaction involves the removal of a carbonyl group (CO) from the aldehyde, typically facilitated by a transition metal catalyst. While this method is established for the parent compound, its direct application for the synthesis of this compound is not widely reported. Conceptually, starting with a chlorinated aldehyde, such as 1-chloro-1-phenylcyclopropanecarboxaldehyde, could yield the desired product, but this remains a less common approach in the literature.
Cyclopropanation Strategies for Arylalkene Precursors
The construction of the cyclopropane ring onto an aromatic system is frequently achieved by the cyclopropanation of an arylalkene precursor, such as styrene. These methods involve the addition of a one-carbon unit across the double bond of the alkene.
Carbene/Carbenoid-Mediated Cyclopropanation
A primary strategy for cyclopropanation involves the use of carbenes or their more stable metal-associated analogues, carbenoids. These highly reactive intermediates readily add to the double bond of arylalkenes to form the cyclopropyl (B3062369) ring in a concerted fashion.
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, providing a reliable method for the stereospecific conversion of alkenes to cyclopropanes. nih.govresearchgate.net The reaction traditionally utilizes a carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). nih.govmit.edu When applied to an arylalkene like styrene, the reaction yields cyclopropylbenzene. thieme-connect.comacs.org The mechanism is a concerted process, meaning the stereochemistry of the starting alkene is retained in the product. wikipedia.org
Several variations of the classic Simmons-Smith reaction have been developed to enhance reactivity and broaden its applicability. The Furukawa modification, for instance, employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to increased reactivity. nih.govresearchgate.netmit.edu Other modifications involve using alternative and more cost-effective reagents like dibromomethane (B42720) or chloroiodomethane. nih.govacs.org The choice of solvent can also influence the reaction rate, which tends to decrease as the basicity of the solvent increases due to the electrophilic nature of the zinc carbenoid. researchgate.net The reaction is tolerant of many functional groups and has been successfully used for the cyclopropanation of vinyl halides. nih.gov
| Reagent System | Precursor | Product | Key Features |
| CH₂I₂ / Zn-Cu | Styrene | Cyclopropylbenzene | Classic Simmons-Smith conditions; stereospecific. nih.govthieme-connect.com |
| CH₂I₂ / Et₂Zn | Simple Alkenes | Cyclopropanes | Furukawa modification; often more reactive. nih.govresearchgate.net |
| ClCH₂I / Et₂Zn | Olefins | Cyclopropanes | Chloro-substituted reagent can be more reactive than the iodo-substituted one. researchgate.net |
Another major pathway to cyclopropanes involves carbenes generated from diazo compounds or haloforms. thieme-connect.de The simplest method involves the photolysis or thermal decomposition of diazomethane (B1218177) (CH₂N₂) to produce the methylene carbene, which adds to alkenes. However, the highly toxic and explosive nature of diazomethane has led to the development of alternative carbene sources.
For the synthesis of halogenated cyclopropylbenzenes, such as this compound, the use of halocarbenes is particularly relevant. Dihalocarbenes, which are relatively stable free carbenes, can be generated from haloforms like chloroform (CHCl₃) or bromoform (B151600) by treatment with a strong base (e.g., potassium tert-butoxide). thieme-connect.com The resulting dihalocarbene adds to the alkene (styrene) to yield a geminal dihalocyclopropane. For instance, dichlorocarbene adds to styrene to form 1,1-dichloro-2-phenylcyclopropane, which can then be selectively reduced to afford this compound. Alternatively, gem-dihaloalkanes can serve as precursors to nonstabilized carbenes for asymmetric cyclopropanation reactions catalyzed by transition metals like cobalt. acs.org
| Carbene Source | Precursor | Intermediate/Product | Notes |
| Diazomethane (CH₂N₂) + light/heat | Styrene | Cyclopropylbenzene | Effective but hazardous reagent. thieme-connect.de |
| Chloroform (CHCl₃) + Base (e.g., KOt-Bu) | Styrene | 1,1-Dichloro-2-phenylcyclopropane | Generates dichlorocarbene; product requires further reduction to yield this compound. |
| gem-Dichloroalkanes + Co-catalyst | Alkenes | Chiral Cyclopropanes | Alternative to diazo compounds for generating carbenes. acs.org |
Biocatalysis has emerged as a powerful tool for stereoselective synthesis. Engineered enzymes, notably variants of cytochrome P450 and protoglobins, can catalyze the cyclopropanation of arylalkenes with remarkable efficiency and selectivity. organic-chemistry.org These hemoproteins facilitate a carbene transfer reaction, typically from a diazo compound like ethyl diazoacetate (EDA), to a substrate such as styrene or its derivatives. organic-chemistry.org
An engineered protoglobin from the thermophilic archaeon Aeropyrum pernix (ApePgb) has been shown to catalyze the diastereo- and enantio-selective synthesis of cyclopropanes, including challenging cis-isomers that are difficult to obtain through traditional chemical methods. nih.govepfl.ch The enzyme's active site forces the iron-carbenoid intermediate and the substrate into a specific conformation that directs the reaction pathway. nih.govepfl.ch Research has also expanded to include more stable carbene precursors, such as diazirines, which can be activated by engineered ApePgb variants for cyclopropanation and other carbene transfer reactions. This enzymatic approach provides a convenient route to stereoselectively labeled or complex cyclopropanes. organic-chemistry.org
| Catalyst System | Carbene Source | Substrate Example | Key Outcome |
| Engineered Cytochrome P450 / Protoglobin | Ethyl Diazoacetate (EDA) | Substituted Styrenes | High diastereoselectivity and enantioselectivity. organic-chemistry.org |
| Engineered Aeropyrum pernix Protoglobin (ApePgb) | Trifluorodiazoethane | Various Alkenes | Stereoselective synthesis of challenging cis-trifluoromethyl-substituted cyclopropanes. nih.govepfl.ch |
| Engineered ApePgb Variants | Aryl Diazirines | Styrene | First catalytic activation of stable diazirine carbene precursors for cyclopropanation. |
Diazo-Derived Carbenoids and Free Carbenes
Cycloisomerization Reactions
Cycloisomerization reactions represent another strategy for forming cyclic structures, wherein a molecule rearranges to form a new ring system. Transition metal catalysts, particularly those based on gold, platinum, and rhodium, are often employed to facilitate these transformations. nih.gov These reactions typically involve the rearrangement of precursors such as enynes (molecules containing both a double and a triple bond).
For example, platinum- or gold-catalyzed cycloisomerization of specific enynes can proceed through cyclopropyl metal carbene intermediates to generate complex bicyclic systems. nih.gov Similarly, rhodium catalysts can effect the intramolecular cyclopropanation of substrates like α-diazo β-keto nitriles containing an alkene moiety, leading to fused tricyclic products. thieme-connect.comorganic-chemistry.org While immensely powerful for building molecular complexity, these methods are more commonly applied to the synthesis of polycyclic systems rather than simple, unfunctionalized arylcyclopropanes. mit.eduthieme-connect.de The reaction of cyclopropyl-substituted enynes can also be catalyzed by iron complexes to produce complex tricyclic scaffolds.
Cross-Coupling Reactions for Constructing Carbon-Carbon Bonds
Modern synthetic chemistry increasingly relies on cross-coupling reactions to form carbon-carbon bonds with high precision and functional group tolerance. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for synthesizing arylcyclopropanes.
This approach directly forges the bond between the aromatic ring and the cyclopropyl group. The strategy can be implemented in two primary ways:
Coupling of an aryl halide (e.g., bromobenzene (B47551) or a halogenated derivative) with a cyclopropylboronic acid or its ester.
Coupling of a cyclopropyl halide with a phenylboronic acid.
The Suzuki-Miyaura reaction is highly versatile, allowing for the coupling of aryl chlorides, bromides, or triflates with potassium cyclopropyltrifluoroborate, yielding various substituted arylcyclopropanes. This method is well-suited for preparing this compound by using appropriately substituted coupling partners, such as coupling 1-chloro-1-cyclopropylboronic acid with benzene (B151609) or coupling 1-bromo-1-chlorocyclopropane with phenylboronic acid. The use of specific palladium catalysts and ligands, such as SPhos, allows for high conversion and good yields with low catalyst loadings.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Product Type |
| Aryl Chloride/Bromide/Triflate | Potassium Cyclopropyltrifluoroborate | Pd(dppf)Cl₂ | Arylcyclopropane |
| Aryl Bromide | Cyclopropylmagnesium Bromide | Pd Catalyst + ZnBr₂ | Arylcyclopropane |
| Bromothiophene | Cyclopropylboronic Acid | Pd(OAc)₂ / SPhos | Cyclopropylthiophene |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for the synthesis of cyclopropylarenes. This reaction typically involves the coupling of an aryl halide with a cyclopropylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base. nobelprize.orguwindsor.ca
The general catalytic cycle for these cross-coupling reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. uwindsor.ca The choice of ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle.
A notable application is the synthesis of biaryl compounds, where an ortho-substituted triarylindium reagent, prepared via directed ortho-lithiation and transmetalation, is coupled with an aryl halide using a palladium catalyst. organic-chemistry.org Furthermore, abnormal N-heterocyclic carbene (aNHC) ligands have shown promise in activating inert C-Cl bonds in palladium-catalyzed cross-coupling reactions, expanding the scope of accessible starting materials. chemrxiv.org
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Cyclopropylarene Synthesis
| Aryl Halide | Cyclopropylboron Reagent | Catalyst | Base | Solvent | Yield (%) |
| Aryl Bromide | Cyclopropylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent |
| Aryl Chloride | Cyclopropylboronic Acid Ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High |
Cobalt-Catalyzed Cross-Coupling Reactions
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems. beilstein-journals.org These reactions can facilitate the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds under mild conditions. rsc.org For the synthesis of cyclopropylarenes, a cobalt catalyst can mediate the coupling of an aryl halide with a suitable cyclopropyl organometallic reagent.
A key advantage of cobalt catalysis is its ability to couple functionalized primary and secondary alkylzinc reagents with various (hetero)aryl halides. nih.gov This allows for the construction of complex cyclopropylbenzene derivatives that may be challenging to access through other methods. The reaction often employs a simple cobalt salt, such as CoCl₂, in combination with a ligand like 2,2'-bipyridine. nih.gov
Table 2: Cobalt-Catalyzed Cross-Coupling for Aryl-Alkyl Bond Formation
| Aryl Halide | Alkylating Reagent | Catalyst | Ligand | Yield (%) |
| (Hetero)aryl Bromide | Cyclopropylzinc Iodide | CoCl₂ | 2,2'-Bipyridine | High |
| Aryl Bromide | Diarylmanganese Reagent | CoCl₂ | None | Good |
Nickel-Catalyzed Reductive Cross-Coupling Reactions
Nickel-catalyzed reductive cross-coupling reactions provide a powerful method for joining two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant. nih.govnih.govoaepublish.comoaes.cc This approach is particularly useful for synthesizing substituted cyclopropylbenzenes by coupling an aryl halide with a 1-halocyclopropane derivative.
The mechanism of these reactions can be complex and may involve radical pathways or sequential reduction steps. nih.gov Typically, a Ni(0) complex, often generated in situ, undergoes oxidative addition with the aryl halide. The resulting organonickel intermediate can then react with the second electrophile. The use of specific ligands is often critical for achieving high selectivity and yields. nih.gov These reactions are highly functional-group-tolerant, making them suitable for late-stage functionalization. nih.gov
Table 3: Nickel-Catalyzed Reductive Cross-Coupling of Aryl and Alkyl Halides
| Aryl Halide | Alkyl Halide | Catalyst | Reductant | Ligand | Yield (%) |
| Aryl Iodide | 1-Bromocyclopropane | NiI₂ | Zn | Bipyridine | Good to High |
| Aryl Chloride | 1-Chlorocyclopropane | NiCl₂ | Mn | Terpyridine | Moderate to High |
Grignard Reagent-Based Cross-Coupling
Grignard reagents (RMgX) are highly reactive organomagnesium compounds that are widely used in the formation of carbon-carbon bonds. sigmaaldrich.com In the context of synthesizing this compound, a Grignard reagent derived from an aryl halide can be coupled with a 1,1-dihalocyclopropane. Alternatively, a cyclopropyl Grignard reagent can be coupled with an aryl halide.
The Kumada coupling, a classic example of a nickel- or palladium-catalyzed cross-coupling of Grignard reagents with organic halides, offers an efficient route to cyclopropylarenes. organic-chemistry.org The reaction's advantage lies in the direct use of Grignard reagents, which are readily prepared from the corresponding halides. organic-chemistry.org However, the high reactivity of Grignard reagents can sometimes lead to challenges with functional group compatibility.
Table 4: Kumada-Type Cross-Coupling with Grignard Reagents
| Aryl/Cyclopropyl Halide | Grignard Reagent | Catalyst | Solvent | Yield (%) |
| 1-Bromo-1-chlorocyclopropane | Phenylmagnesium Bromide | Ni(dppp)Cl₂ | THF | Good |
| Bromobenzene | Cyclopropylmagnesium Bromide | Pd(PPh₃)₄ | Diethyl Ether | High |
Bismuth Reagent-Based Cross-Coupling
Bismuth-catalyzed cross-coupling reactions represent a more recent and greener alternative to traditional transition-metal-catalyzed methods. mpg.de Bismuth compounds are generally less toxic and more economical. These reactions can proceed through a Bi(III)/Bi(V) redox cycle, enabling the coupling of various organic fragments. nih.gov
While still an emerging field, bismuth catalysis has shown potential for the formation of C-C and C-heteroatom bonds. mpg.denih.gov For the synthesis of cyclopropylarenes, a potential pathway could involve the coupling of an arylboronic acid with a cyclopropyl halide mediated by a bismuth catalyst. The development of new ligands and reaction conditions is an active area of research to expand the scope and efficiency of bismuth-catalyzed cross-couplings. nih.gov
Table 5: Conceptual Bismuth-Catalyzed Cross-Coupling
| Aryl Reagent | Cyclopropyl Reagent | Catalyst | Oxidant | Yield (%) |
| Arylboronic Acid | 1-Iodocyclopropane | Bi(OAc)₃ | N/A | Under Investigation |
Halogenation and Functionalization Strategies for Cyclopropylbenzene Moieties
Once the cyclopropylbenzene core is assembled, further functionalization, such as halogenation, can introduce handles for subsequent transformations.
Directed Halogenation Approaches
Directed halogenation allows for the regioselective introduction of a halogen atom onto the cyclopropylbenzene scaffold. This can be achieved through various methods, including electrophilic aromatic substitution or radical-mediated processes.
For instance, the direct bromination of cyclopropylbenzene can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method typically leads to substitution on the aromatic ring. Alternatively, under photoredox catalysis, C-H bonds can be activated for halogenation. epfl.ch Visible light-mediated methods offer mild and selective conditions for these transformations. uni-regensburg.de The choice of halogenating agent and reaction conditions determines the site of halogenation.
Table 6: Halogenation of Cyclopropylbenzene
| Reagent | Conditions | Position of Halogenation |
| NBS / AIBN | Heat | Aromatic Ring |
| Br₂ / Lewis Acid | Dark, low temp. | Aromatic Ring |
| [Ir(ppy)₂(dtbbpy)]PF₆ / NBS | Blue Light | Benzylic C-H (if applicable) |
Decarboxylative Halogenation of Carboxylic Acids
Decarboxylative halogenation is a fundamental transformation in organic synthesis that converts carboxylic acids into the corresponding organic halides through the cleavage of a carbon-carbon bond and the release of carbon dioxide. This process, also known as the Hunsdiecker reaction or halodecarboxylation, is a valuable method for producing alkyl and aryl halides. vedantu.combyjus.comwikipedia.org The reaction typically involves the silver salt of a carboxylic acid reacting with a halogen. vedantu.comiitk.ac.in
The mechanism is understood to proceed through radical intermediates. vedantu.comwikipedia.org Initially, the silver carboxylate reacts with a halogen (e.g., bromine) to form an unstable acyl hypohalite intermediate. vedantu.comwikipedia.org This intermediate undergoes homolytic cleavage and subsequent decarboxylation to generate a radical species, which then combines with a halogen radical to yield the final alkyl or aryl halide. vedantu.comwikipedia.org
Several variations of this reaction have been developed to improve its convenience and scope. Modified procedures may use other metal salts, such as those of mercury or thallium, or avoid the pre-formation of metal salts altogether by using reagents like lead(IV) acetate (B1210297) or (diacetoxyiodo)benzene (B116549) in the presence of a halide source. alfa-chemistry.com Modern protocols have introduced catalytic systems, including those based on silver nih.gov or iron salts under visible light rsc.org, to facilitate the transformation for a broad range of aliphatic and aromatic carboxylic acids. For instance, a silver-catalyzed decarboxylative chlorination using tert-butyl hypochlorite (B82951) as the chlorine source has been shown to be effective for aliphatic carboxylic acids under mild conditions. nih.gov Another approach involves the use of N-halosuccinimides, which can be effective for α,β-unsaturated carboxylic acids, a substrate class that can be challenging under traditional Hunsdiecker conditions. wikipedia.org
Nucleophilic Substitution Reactions for Chlorinated Cyclopropyl-Substituted Compounds (e.g., with 1,2,4-Triazole)
Nucleophilic substitution is a cornerstone of organic synthesis, and it can be effectively applied to chlorinated cyclopropyl-substituted compounds to introduce new functional groups. The 1,2,4-triazole (B32235) ring system, a motif present in many biologically active compounds sapub.orgnih.gov, can be installed via N-alkylation, which is a form of nucleophilic substitution. chemicalbook.com The carbon atoms in the 1,2,4-triazole ring are electron-deficient, making the ring system susceptible to nucleophilic attack under appropriate conditions, while the NH protons are acidic, allowing for deprotonation to facilitate alkylation at a nitrogen atom. chemicalbook.com
A practical example of this methodology is the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the fungicide prothioconazole. This synthesis is achieved through the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) with 1,2,4-triazole. The reaction conditions for this transformation have been optimized, exploring variables such as temperature, reaction time, reagent ratios, the acid-binding agent, and the use of a phase transfer catalyst. Through this optimization, the desired N-alkylated product was obtained in a near-quantitative yield, with a final isolated yield of 93% after recrystallization. This demonstrates a mild, high-yielding, and industrially scalable route to a functionalized cyclopropyl-triazole compound.
Atom Transfer Radical Addition (ATRA) Followed by Cyclopropanation
Atom Transfer Radical Addition (ATRA) is an atom-economical method for the concurrent formation of carbon-carbon and carbon-halogen bonds from alkenes and organic halides. This radical-based process can be integrated into a sequential reaction to construct cyclopropane rings, offering a powerful tool for synthesizing these strained structures. researchgate.net
One such protocol involves the sequential ATRA of an iodo-reagent to a terminal alkene, followed by a 1,3-elimination to effect cyclopropanation. In a reported example, the reaction of an alkene with ICH₂Bpin (iodomethylboronic acid pinacol (B44631) ester) and a radical initiator like dilauroyl peroxide (DLP) generates a γ-iodoalkylboronate intermediate. This intermediate can be converted in a one-pot process into the corresponding cyclopropane by treatment with a base such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). This method is noted for its mild conditions and high selectivity for unactivated terminal alkenes. researchgate.net
Recent advancements have also introduced electrochemical approaches to this transformation. A copper-catalyzed electrochemical ATRA (eATRA) has been developed for the reaction of diethyl halomalonates with aromatic alkenes. This process yields halide malonate ester intermediates that readily undergo ring closure to form functionalized cyclopropane derivatives. The electrochemical method provides a mild alternative for constructing these rings.
A study on the rhodium-catalyzed alkynylcyclopropanation of alkenes provides another example of this strategy's versatility. Using 7-alkynyl cycloheptatrienes as carbene precursors, the reaction with styrene derivatives affords highly substituted alkynylcyclopropanes in good to excellent yields and with high diastereoselectivity. acs.org
Ring Contraction Reactions (e.g., Quasi-Favorskii Rearrangement of Dichlorocyclobutanols)
Ring contraction reactions provide a sophisticated pathway to cyclopropane derivatives from larger cyclic precursors. The quasi-Favorskii rearrangement is a notable example, enabling the synthesis of highly substituted cyclopropanes through the ring contraction of α-halocycloalkanones or related structures under basic conditions. sci-hub.seresearchgate.net
A well-documented method utilizes α,α-dichlorocyclobutanols as substrates for this rearrangement. sci-hub.seacs.orgnih.gov The synthesis begins with the [2+2] Staudinger ketene (B1206846) cycloaddition between an olefin and dichloroketene (B1203229) to form an α,α-dichlorocyclobutanone. sci-hub.senih.gov This ketone is then treated with an organocerium reagent, which adds to the carbonyl group to produce a tertiary α,α-dichlorocyclobutanol, often with high diastereoselectivity. sci-hub.senih.gov
The crucial ring-contraction step is initiated by deprotonation of the tertiary alcohol with a strong, non-nucleophilic base. sci-hub.senih.gov Upon deprotonation, the resulting alkoxide undergoes a rearrangement where one of the C-C bonds of the cyclobutane (B1203170) ring migrates with concomitant expulsion of a chloride ion, leading to the formation of a highly substituted cyclopropane. sci-hub.se The reaction typically proceeds in moderate to good yields. sci-hub.senih.gov The choice of base and reaction temperature is critical for optimizing the yield of the cyclopropane product, as shown in the table below based on experimental findings. sci-hub.se
| Base | Temperature (°C) | Yield (%) |
|---|---|---|
| LiHMDS | -78 to 25 | 66 |
| NaHMDS | -78 to 25 | 74 |
| KHMDS | -78 to 25 | 69 |
| n-BuLi | -78 | 31 |
| LDA | -78 | 35 |
| NaHMDS | -78 | 68 |
| NaHMDS | 0 | 71 |
Electrochemical Deconstructive Chlorination of Cycloalkanols
Electrochemical methods offer a clean and reagent-efficient approach for generating reactive intermediates in organic synthesis. The electrochemical deconstructive chlorination of cycloalkanols is a modern technique that utilizes electricity to generate alkoxy radicals from alcohols, which then undergo ring-opening and chlorination. nih.gov This method is particularly applicable to strained rings like cyclopropanols and cyclobutanols, converting them into synthetically useful β- and γ-chlorinated ketones, respectively. nih.govcardiff.ac.uk
In a typical procedure, a manganese salt, such as MnCl₂·4H₂O, is used as a catalyst. nih.gov The electrolysis of a solution containing the cycloalkanol, a chloride source (e.g., MgCl₂), and the manganese catalyst generates alkoxy radicals. nih.gov These transient species undergo β-scission, a process where a carbon-carbon bond adjacent to the oxygen-centered radical breaks. nih.gov For a 1-phenylcyclopropanol, this cleavage of the cyclopropane ring results in a primary alkyl radical, which ultimately leads to the formation of a β-chlorinated ketone. acs.org
The reaction conditions, including the choice of catalyst, current, and solvent, have been systematically optimized to maximize the yield of the chlorinated product. nih.gov The process avoids the need for stoichiometric chemical oxidants, relying instead on electrical current to drive the reaction. cardiff.ac.uk
| Entry | Catalyst (mol %) | Conditions | Yield (%) |
|---|---|---|---|
| 1 | MnCl₂·4H₂O (10) | i = 10 mA | 82 |
| 2 | MnCl₂·4H₂O (10) | No electricity | 0 |
| 3 | None | i = 10 mA | 0 |
| 4 | MnCl₂·4H₂O (10) | Ecell = 2.4 V | 65 |
| 5 | MnCl₂·4H₂O (10) | i = 12.5 mA | 75 |
| 6 | MnCl₂·4H₂O (10) | i = 7.5 mA | 77 |
| 7 | Mn(OTf)₂ (10) | i = 10 mA | 74 |
Spectroscopic Data and Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For (1-Chlorocyclopropyl)benzene, the following signals are expected:
¹H NMR : The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.2-7.4 ppm) corresponding to the phenyl protons. The protons on the cyclopropyl (B3062369) ring would appear as multiplets in the upfield region, typically between 1.1 and 1.6 ppm. epfl.ch
¹³C NMR : The carbon NMR spectrum would show distinct signals for the carbons of the phenyl group and the cyclopropyl ring. The aromatic carbons would resonate in the downfield region (around 124-140 ppm). The carbons of the cyclopropyl ring would appear at higher field, with the carbon bearing the chlorine atom (C-1) being deshielded compared to the methylene (B1212753) carbons (C-2 and C-3). epfl.choup.com
Influence of Halogen Atoms on Aromatic and Cyclopropyl Reactivity (Inductive and Conjugative Effects)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would exhibit a molecular ion peak (M+) at m/z 152, corresponding to its molecular weight. nih.gov The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio). A key fragment would likely be the chlorocyclopropyl cation at m/z 75. researchgate.net
Synthesis and Reaction Mechanisms
Common Synthetic Routes
A prevalent method for the synthesis of related compounds involves a Grignard reaction. For instance, intermediates for the fungicide prothioconazole (B1679736), which contains the 1-chlorocyclopropyl moiety, are prepared by reacting a 2-chlorobenzyl halide with 1-chloro-1-chloroacetylcyclopropane in the presence of magnesium. googleapis.comgoogleapis.com This suggests a plausible route to this compound could involve the reaction of a phenyl Grignard reagent with a suitable 1,1-dihalocyclopropane derivative.
Another common strategy for creating arylcyclopropanes involves the cyclopropanation of a styrene (B11656) derivative. However, for 1-substituted cyclopropanes, this often requires more specialized reagents and conditions.
Prediction of Stereoselectivity in Reactions
Alternative Synthetic Approaches
Alternative methods for the synthesis of the this compound scaffold have been explored, particularly in the context of preparing more complex molecules. These can include multi-step sequences starting from different precursors. For example, the synthesis of prothioconazole intermediates involves the reaction of 2-chlorobenzyl chloride with 1-chloro-1-chloroacetylcyclopropane. googleapis.com
Reactivity and Chemical Transformations
Reactions Involving the Cyclopropyl Ring
The strained nature of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of transition metals. rsc.org These reactions can lead to the formation of 1,3-disubstituted propane (B168953) derivatives, providing a valuable synthetic pathway to linear structures. rsc.org For arylcyclopropanes, the regioselectivity of the ring opening is often influenced by the electronic nature of the aromatic ring.
Precursors for Agrochemicals and Specialty Chemicals (e.g., Prothioconazole)
Reactions at the Chloro Substituent
The chlorine atom on the cyclopropyl ring is at a tertiary position, which influences its reactivity in substitution and elimination reactions. Nucleophilic substitution reactions are possible, although they may be sterically hindered. Elimination reactions to form a cyclopropene (B1174273) derivative are also a potential pathway, especially in the presence of a strong base.
Enantioselective Synthesis of Cyclopropyl-Substituted Compounds
Reactions of the Phenyl Group
The phenyl group of this compound can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. pressbooks.pub The cyclopropyl group is generally considered an ortho-, para-directing group due to its ability to stabilize the intermediate carbocation through conjugation. unl.pt However, the presence of the electron-withdrawing chlorine atom on the cyclopropyl ring might modulate this directing effect.
Applications in Organic Synthesis
Use as a Synthetic Intermediate
The primary application of the (1-chlorocyclopropyl)phenyl motif is as a key building block for the synthesis of more complex molecules. Its bifunctional nature, with reactive sites at both the chloro-substituted cyclopropyl (B3062369) ring and the phenyl group, allows for a wide range of subsequent chemical modifications.
Role in the Construction of Complex Molecules
A prominent example of the application of this structural unit is in the synthesis of the broad-spectrum fungicide prothioconazole (B1679736). researchgate.netgoogleapis.com In the synthesis of this complex triazolinthione fungicide, the 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl) moiety is a crucial structural component. The synthesis involves the reaction of intermediates derived from 1-chloro-1-chloroacetylcyclopropane with other building blocks to construct the final complex molecule. googleapis.comgoogleapis.comgoogleapis.com This highlights the importance of this compound derivatives as key precursors to high-value chemical products.
Q & A
Basic: What experimental design optimizes the synthesis of (1-chlorocyclopropyl)benzene derivatives?
Methodological Answer:
Orthogonal experimental design is effective for optimizing reaction parameters. For example, a four-factor, four-level orthogonal test can determine optimal molar ratios, reaction time, and temperature. Key parameters include:
- Molar ratio : 1.0:1.2:1.3 (substrate:1,2,4-triazole:base)
- Reaction time : 5 hours
- Temperature : 65°C
This approach achieves yields >98% for derivatives like 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one .
Basic: How can researchers characterize the stability of this compound under varying conditions?
Methodological Answer:
Forced degradation studies under hydrolytic, oxidative, and photolytic conditions are critical. Use HPLC or LC-HRMS to monitor degradation products. For example, metabolites like prothioconazole-desthio (containing the 1-chlorocyclopropyl moiety) are formed via hydrolytic cleavage, requiring pH-controlled stability testing .
Basic: What analytical techniques are recommended for identifying this compound in complex matrices?
Methodological Answer:
- LC-HRMS : Detects trace metabolites (e.g., hydroxylated derivatives) with ppm-level mass accuracy.
- GC-MS : Suitable for volatile derivatives (e.g., oxirane analogs) with boiling points ~335°C .
- NMR : Confirms structural integrity, particularly cyclopropane ring stability under reaction conditions .
Advanced: How do contradictory data on degradation pathways arise, and how should they be resolved?
Methodological Answer:
Contradictions often stem from:
- Study reliability tiers : Reliable with restrictions (e.g., pre-GLP studies) vs. not reliable (poorly documented methods) .
- Matrix effects : Plant vs. animal matrices alter metabolite profiles (e.g., hydroxylated vs. non-hydroxylated forms) .
Resolution : Apply tiered data assessment (per EPA/ECHA guidelines) and validate findings via spiked recovery experiments .
Advanced: What are the regulatory implications of novel this compound derivatives in academic research?
Methodological Answer:
Derivatives like oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]- (CAS 134818-68-1) are subject to EPA Significant New Use Rules (SNURs) . Researchers must:
- Report uses beyond lab-scale synthesis.
- Assess environmental fate using EPIWIN or analogous QSAR tools .
Advanced: How can researchers validate metabolite identification pathways for 1-chlorocyclopropyl-containing compounds?
Methodological Answer:
- Isotopic labeling : Use deuterated analogs to trace metabolic pathways (e.g., hydroxylation at the cyclopropane ring).
- Comparative MS/MS : Match fragmentation patterns to reference standards (e.g., prothioconazole-desthio metabolites) .
- In silico prediction : Tools like PubChem’s BioActivity data predict metabolite toxicity and persistence .
Advanced: What strategies address data gaps in physicochemical properties of this compound?
Methodological Answer:
- EPIWIN estimation : Predict logP, boiling point, and solubility for derivatives lacking experimental data.
- Orthogonal validation : Cross-check NIST Chemistry WebBook entries (e.g., 2-chloropropylbenzene) with lab-measured values .
- Collaborative data sharing : Use platforms like ECHA’s dissemination portal to fill gaps in density, vapor pressure, etc. .
Advanced: How should researchers handle conflicting toxicity data for 1-chlorocyclopropyl derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
